molecular formula C8H13N3OS B13175416 N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide

Cat. No.: B13175416
M. Wt: 199.28 g/mol
InChI Key: ZIAIQHVRTJLAKD-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide typically involves the reaction of a thiazole derivative with an appropriate amine. One common method includes the reaction of 2-aminothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N-methylamine
  • 2-Phenyl-1-(1,3-thiazol-2-yl)ethylamine
  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine

Uniqueness

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the butanamide group can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other thiazole derivatives.

Biological Activity

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole moiety often contributes to antimicrobial and anticancer properties, making it a valuable scaffold in drug design.

Target Enzymes and Pathways

The primary biological target for this compound is acetylcholinesterase (AChE). The compound acts as an inhibitor of AChE, which plays a crucial role in the cholinergic signaling pathway by hydrolyzing acetylcholine in the synaptic cleft. Inhibition of AChE results in increased levels of acetylcholine, enhancing cholinergic transmission and potentially leading to various physiological effects.

Inhibition Type

The inhibition exhibited by this compound is classified as mixed inhibition, suggesting that it can bind to both the enzyme and the enzyme-substrate complex. This dual mode of action can enhance its efficacy as a therapeutic agent.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis .

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

  • Antiproliferative Studies : A series of thiazole derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines. The most potent compounds showed IC50 values ranging from 0.36 to 0.86 μM across different cell lines, indicating strong anticancer activity .
  • Mechanistic Insights : Molecular docking studies revealed that certain thiazole derivatives bind effectively to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

Table: Summary of Biological Activities

Activity Description IC50 Values (μM)
AntimicrobialInhibition against various bacterial strainsVaries by strain
AnticancerInduces apoptosis; inhibits tubulin polymerization0.36 - 0.86
Cholinergic ModulationInhibits AChE leading to increased acetylcholine levelsNot specified

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, with potential for good bioavailability. Further investigations are needed to assess metabolism and excretion pathways.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N-[4-(aminomethyl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C8H13N3OS/c1-2-3-7(12)11-8-10-6(4-9)5-13-8/h5H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

ZIAIQHVRTJLAKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)CN

Origin of Product

United States

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